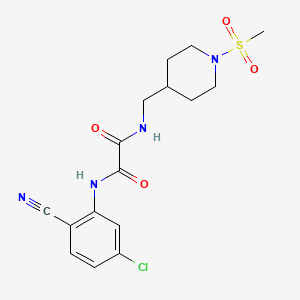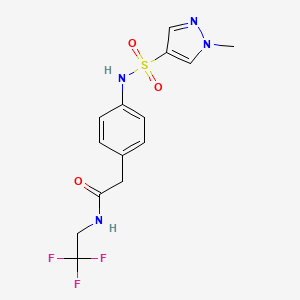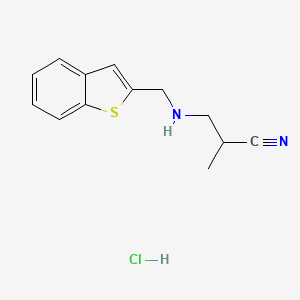
N1-(5-cloro-2-cianofenil)-N2-((1-(metilsulfonil)piperidin-4-il)metil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H19ClN4O4S and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-cyanophenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacológica
Este compuesto ha demostrado potencial en la investigación farmacológica debido a su estructura química única. Se puede utilizar como compuesto principal en el desarrollo de nuevos fármacos dirigidos a diversas enfermedades. Sus características estructurales le permiten interactuar con objetivos biológicos específicos, lo que lo convierte en un candidato valioso para el descubrimiento y desarrollo de fármacos .
Investigación del Cáncer
En la investigación del cáncer, este compuesto se ha investigado por sus posibles propiedades anticancerígenas. Su capacidad para inhibir ciertas enzimas y vías involucradas en la proliferación de células cancerosas lo convierte en un candidato prometedor para desarrollar nuevas terapias contra el cáncer. Los estudios han demostrado que puede inducir apoptosis en las células cancerosas, lo que reduce el crecimiento tumoral .
Investigación de Enfermedades Neurodegenerativas
El compuesto también se ha explorado por sus aplicaciones en la investigación de enfermedades neurodegenerativas. Sus propiedades neuroprotectoras sugieren que podría utilizarse para desarrollar tratamientos para enfermedades como el Alzheimer y el Parkinson. Al modular vías específicas en el cerebro, puede ayudar a ralentizar la progresión de estas enfermedades .
Investigación Cardiovascular
En la investigación cardiovascular, este compuesto se ha investigado por su potencial para tratar enfermedades cardiovasculares. Su capacidad para modular la presión arterial y mejorar la función cardíaca sugiere que podría utilizarse en el desarrollo de nuevos tratamientos para la hipertensión y la insuficiencia cardíaca. Los estudios han demostrado que puede mejorar la función endotelial y reducir el estrés oxidativo en los tejidos cardiovasculares.
Springer BMC Chemistry FDA Global Substance Registration System
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-26(24,25)21-6-4-11(5-7-21)10-19-15(22)16(23)20-14-8-13(17)3-2-12(14)9-18/h2-3,8,11H,4-7,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQDJFYNSBJHLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2394618.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2394619.png)
![ETHYL 2-(3-METHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2394620.png)








![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)
